
1,2-Dibromoethylene
Vue d'ensemble
Description
1,2-Dibromoethylene (1,2-DBE) is a compound that exists in two isomeric forms, namely cis and trans. The compound is characterized by the presence of a double bond between two carbon atoms, each of which is also bonded to a bromine atom. The difference between the cis and trans isomers lies in the relative positioning of the bromine atoms with respect to the double bond.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of 1,2-dibromoethylene, related compounds and their synthesis methods can offer insights. For instance, 1,2-difluorodinitroethylene was synthesized through flash vacuum pyrolysis of 1,2-difluorotetranitroethane . Such methods could potentially be adapted for the synthesis of 1,2-DBE by substituting appropriate halogenated precursors.
Molecular Structure Analysis
The molecular structure of 1,2-DBE is not directly discussed in the provided papers. However, the structure of a related compound, 1,1-dichloro-2,2-difluoroethylene, was determined using electron diffraction in the vapor phase . This method could be applied to 1,2-DBE to ascertain its molecular geometry and electronic structure.
Chemical Reactions Analysis
The photofragmentation dynamics of cis and trans isomers of 1,2-DBE have been investigated using multiphoton excitation with a picosecond laser pulse . It was found that the Br2+ product ion preferentially originates from the cis isomer. This indicates that the cis isomer may be more reactive under certain conditions, which is valuable information for understanding the chemical behavior of 1,2-DBE.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2-DBE can be inferred from the behavior of its isomers under multiphoton excitation. The study revealed that the kinetic energy components of the Br+ and Br2+ product state distributions are influenced by the isomeric form and the photon energy used during excitation . This suggests that the physical properties such as reactivity and energy distribution are isomer-dependent.
Applications De Recherche Scientifique
Polymer Synthesis
- Polyacetylene Production : 1,2-Dibromoethylene is utilized in dehalogenative polycondensation with a Ni(0) complex, leading to the creation of black polymers with properties akin to trans-polyacetylene. Additionally, Suzuki-Miyaura coupling with vinylene diboronic compounds is employed in the synthesis of π-conjugated polymers (Yamamoto et al., 2004).
Chemical Formation and Reactions
- Formation of C2 Molecule : The C2 molecule (1,2-ethynediyl) can be prepared from 1,2-dibromoethylene through dehydrohalogenation, using potassium tert-butoxide. This process leads to significant products like dibromoacetylene (Galy et al., 2010).
Environmental and Groundwater Impact
- Groundwater Contamination : Historically, 1,2-Dibromoethylene, as a component of lead-based petroleum additives, significantly contaminated U.S. groundwater systems. It's one of the most commonly detected contaminants in public drinking water systems reliant on groundwater (Falta et al., 2005).
Biodegradation Enhancement
- Biodegradation in Groundwater : The aerobic degradation of 1,2-dibromoethane in groundwater can be enhanced using ethane or propane gas along with inorganic nutrients. This approach is potentially viable for remediating contaminated groundwater aquifers (Hatzinger et al., 2015).
Spectroscopic Analysis
- Rydberg Spectra Analysis : The Rydberg spectra of 1,2-dibromoethylene (DBE) have been explored, especially focusing on its cis-isomer. This research provides insights into the molecule's electronic structure through REMPI spectra analysis (Shi & Lipson, 2007).
Catalytic Polymerization
- Ethylene Polymerization : Nickel dibromide complexes derived from 1,2-dibromoethylene are used as catalyst precursors in homogeneous and heterogeneous ethylene polymerization, producing polyethylenes with varying branch structures (Köppl & Alt, 2000).
Radical Coupling for Polymer Synthesis
- Atom Transfer Radical Coupling (ATRC) : 1,2-Dibromoethylene is used in ATRC for synthesizing poly(p-xylylene), a process that opens new pathways for synthesizing polymers from various classes (Cianga & Yagcı, 2007).
Photofragmentation Dynamics
- Isomer-Specific Reactivity : Multiphoton excitation studies on 1,2-dibromoethylene have shown isomer-specific reactivity, providing a platform for understanding the structure-reactivity relationship under strong optical fields (Kim & Kim, 2021).
Dehalogenation and Surface Chemistry
- Surface Mediated Dehalogenation : Research on dibromoethylene's adsorption on Si(100)2 × 1 surfaces highlights its role in surface-mediated dehalogenation and the evolution of HBr, offering insights into its chemical activity on silicon surfaces (Zhou et al., 2003).
Olefin Polymerization
- Multinuclear Group 4 Catalysis : 1,2-Dibromoethylene derivatives are involved in olefin polymerization, significantly affecting polyolefin properties and production processes (McInnis et al., 2014).
Safety and Hazards
1,2-Dibromoethylene is toxic . The GHS labelling includes the signal word “Danger” and hazard statements H301, H314, H315, H319, H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P310, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P321, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Mécanisme D'action
Target of Action
1,2-Dibromoethylene, also known as 1,2-dibromoethene and acetylene dibromide, is a dihalogenated unsaturated compound
Mode of Action
The exact mode of action of 1,2-Dibromoethylene is not clearly defined in the available literature. It can be synthesized by halogenation of acetylene (C2H2) with bromine (Br2). In this process, acetylene is used in excess, with Br2 as the limiting reagent
Result of Action
1,2-Dibromoethylene is known to be toxic . It can cause changes in metabolism and severe destruction of living tissues . The known empirical LD50 values for 1,2-Dibromoethylene are 140 mg kg −1 (oral, rat), and 300.0 mg kg −1 (dermal, rabbit) . This indicates that the compound can have significant toxic effects at relatively low concentrations.
Propriétés
IUPAC Name |
(E)-1,2-dibromoethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Br2/c3-1-2-4/h1-2H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTUEMKLYAGTNQ-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/Br)\Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060241, DTXSID001019898 | |
| Record name | 1,2-Dibromoethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-1,2-dibromoethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [HSDB] Decomposes in air, moisture, or light; [Merck Index] | |
| Record name | 1,2-Dibromoethylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2630 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
110 °C @ 754 mm Hg, Boiling point: cis-isomer: 112.5 °C; trans-isomer: 108 °C | |
| Record name | 1,2-DIBROMOETHYLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5680 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in many org solvents, In water, 8,910 mg/l @ 25 °C | |
| Record name | 1,2-DIBROMOETHYLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5680 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.21 @ 17 °C/4 °C | |
| Record name | 1,2-DIBROMOETHYLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5680 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
31.0 [mmHg], Vapor pressure: cis-isomer: 21 mm Hg at 26 °C; trans-isomer: 31 mm Hg at 26 deg, 31 mm Hg @ 25 °C | |
| Record name | 1,2-Dibromoethylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2630 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,2-DIBROMOETHYLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5680 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
1,2-Dibromoethylene | |
Color/Form |
Colorless liquid | |
CAS RN |
590-12-5, 540-49-8, 25429-23-6 | |
| Record name | Ethene, 1,2-dibromo-, (1E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dibromoethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dibromoethylene, (1E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethene, dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025429236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethene, dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethene, 1,2-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Dibromoethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-1,2-dibromoethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dibromoethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIBROMOETHYLENE, (1E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64UWX7EBVO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,2-DIBROMOETHYLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5680 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Melting point: -6.5 °C /Trans-isomer/ | |
| Record name | 1,2-DIBROMOETHYLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5680 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,2-dibromoethylene?
A1: 1,2-Dibromoethylene has the molecular formula C2H2Br2 and a molecular weight of 185.83 g/mol.
Q2: Does 1,2-dibromoethylene exist in different isomeric forms?
A2: Yes, 1,2-dibromoethylene exists as two geometric isomers: cis-1,2-dibromoethylene and trans-1,2-dibromoethylene. These isomers exhibit distinct physical and chemical properties. [, ]
Q3: What spectroscopic techniques are useful for characterizing 1,2-dibromoethylene?
A3: Researchers utilize a variety of spectroscopic methods to characterize 1,2-dibromoethylene, including:
- Resonance-enhanced multiphoton ionization (REMPI): This technique helps analyze the Rydberg states and vibrational frequencies of both cis and trans isomers. [, ]
- Photoelectron Spectroscopy: This technique provides information about the ionization potentials and electronic structure of the molecule, particularly the interaction between bromine lone pairs and the C=C π bond. []
- Infrared (IR) Spectroscopy: IR spectroscopy is helpful for identifying specific functional groups and analyzing molecular vibrations. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides information about the structure and bonding within the molecule, especially useful for differentiating isomers. []
Q4: How does 1,2-dibromoethylene react with methanogenic bacteria?
A4: 1,2-dibromoethylene inhibits the growth of several methanogenic bacteria. Interestingly, these bacteria can produce ethane, ethylene, and acetylene when exposed to 1,2-dibromoethylene. []
Q5: Can 1,2-dibromoethylene be used as a building block in organic synthesis?
A5: Yes, 1,2-dibromoethylene, particularly the (E)-isomer, serves as a versatile building block for the stereospecific synthesis of alkenes and dienes. For instance, it can be coupled with organometallic reagents in palladium-catalyzed reactions. [, , , ]
Q6: Are there any catalytic applications of 1,2-dibromoethylene?
A6: While not a catalyst itself, 1,2-dibromoethylene is employed as a reagent in various reactions. For example, it reacts with cuprous ethanethiolate to yield specific products. [] Additionally, it plays a role in the synthesis of polyphenyleneacetylene through thermal conversion of polyphenylene-1,2-dibromoethylene. []
Q7: How does 1,2-dibromoethylene behave under UV irradiation?
A7: Upon UV irradiation, both cis and trans isomers of 1,2-dibromoethylene undergo photodissociation. This process generates various fragments, including Br atoms, Br2 molecules, and Br+ and Br2+ ions. The specific dissociation pathways and product yields depend on factors such as the excitation wavelength and the isomeric form of the parent molecule. [, , , ]
Q8: What is the mechanism of Br2 elimination during photodissociation of 1,2-dibromoethylene?
A8: Br2 elimination in 1,2-dibromoethylene likely occurs through a four-center elimination from the cis isomer or a three-center elimination from both cis and trans isomers. The process may involve internal conversion to the ground state or intersystem crossing to the triplet state before Br2 elimination. []
Q9: Have computational methods been applied to study 1,2-dibromoethylene?
A9: Yes, computational chemistry plays a crucial role in understanding 1,2-dibromoethylene. Researchers have employed density functional theory (DFT) calculations to investigate the energetics of isomerization in 2-bromovinyl radicals, which are intermediates in the photodissociation of 1,2-dibromoethylene. []
Q10: Is 1,2-dibromoethylene toxic, and what are the potential environmental concerns?
A10: 1,2-dibromoethylene is known to be toxic. [] It is crucial to handle this compound with care and follow appropriate safety regulations. Release of 1,2-dibromoethylene into the environment should be avoided.
Q11: What is being done to mitigate the negative environmental impact of 1,2-dibromoethylene?
A11: Research on alternative compounds with reduced environmental impact and improved biodegradability is crucial. Additionally, exploring efficient recycling and waste management strategies for 1,2-dibromoethylene is essential for minimizing its environmental footprint. []
Q12: What are some promising future research directions for 1,2-dibromoethylene?
A12: Future research on 1,2-dibromoethylene can focus on:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



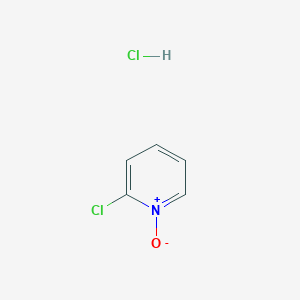
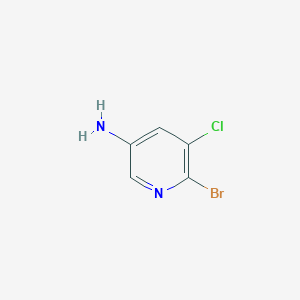


![Indeno[1,2-d]-1,3-dioxin, 4,4a,5,9b-tetrahydro-2,4-dimethyl-](/img/structure/B146424.png)

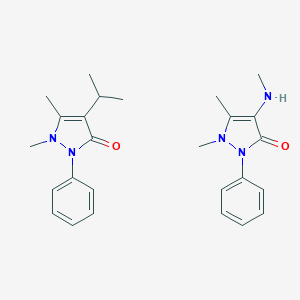

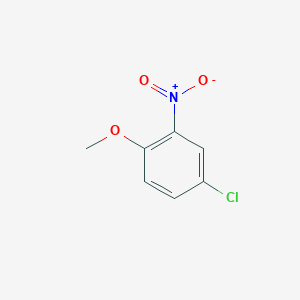
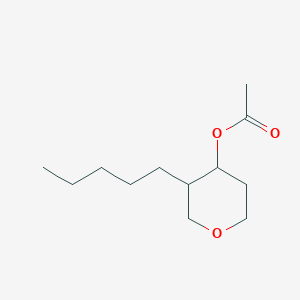
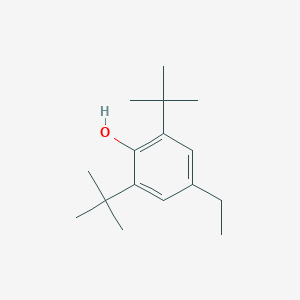
![2-Azetidinecarboxylicacid,2-(1-hydroxyethyl)-,[R-(R*,R*)]-(9CI)](/img/structure/B146437.png)

![3-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-propylamine](/img/structure/B146440.png)